Cas no 943760-74-5 ((1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine)
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,4-chloro-a,3-dimethyl-, (aS)-
- (1S)-1-(4-chloro-3-methylphenyl)ethanamine
- (S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE
- SCHEMBL8185537
- Y10896
- MFCD06762346
- Benzenemethanamine, 4-chloro-,3-dimethyl-, (S)-
- Benzenemethanamine,4-chloro-a,3-dimethyl-,(aS)-
- (S)-1-(4-chloro-3-methylphenyl)ethanamine, AldrichCPR
- AKOS015840085
- 943760-74-5
- DTXSID20660766
- (1S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine
- EN300-1981484
- AKOS006292904
- (1S)-1-(4-chloro-3-methyl-phenyl)ethanamine
- A844938
- (αS)-4-Chloro-α,3-dimethylbenzenemethanamine (ACI)
- (S)-1-(4-Chloro-3-methylphenyl)ethan-1-amine
- Benzenemethanamine, 4-chloro-alpha,3-dimethyl-, (alphaS)-
- (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine
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- MDL: MFCD06762346
- Inchi: 1S/C9H12ClN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1
- InChI Key: ZZOSBFSBUHOOTJ-ZETCQYMHSA-N
- SMILES: ClC1C=CC(=CC=1C)[C@H](C)N
Computed Properties
- Exact Mass: 169.06600
- Monoisotopic Mass: 169.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 245.2±25.0 °C at 760 mmHg
- Flash Point: 117.8±11.2 °C
- PSA: 26.02000
- LogP: 3.36840
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120474-250mg |
(S)-1-(4-Chloro-3-methylphenyl)ethanamine |
943760-74-5 | 95% | 250mg |
$338.58 | 2023-08-31 | |
| Alichem | A019120474-1g |
(S)-1-(4-Chloro-3-methylphenyl)ethanamine |
943760-74-5 | 95% | 1g |
$873.12 | 2023-08-31 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD0255-5g |
(1s)-1-(4-chloro-3-methylphenyl)ethanamine |
943760-74-5 | 95% | 5g |
$2000 | 2023-09-07 | |
| eNovation Chemicals LLC | K02530-1g |
(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE |
943760-74-5 | >97% | 1g |
$395 | 2023-09-04 | |
| eNovation Chemicals LLC | K02530-5g |
(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE |
943760-74-5 | >97% | 5g |
$1295 | 2023-09-04 | |
| Enamine | EN300-1981484-1g |
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine |
943760-74-5 | 1g |
$714.0 | 2023-09-16 | ||
| Enamine | EN300-1981484-5g |
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine |
943760-74-5 | 5g |
$2070.0 | 2023-09-16 | ||
| Enamine | EN300-1981484-10g |
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine |
943760-74-5 | 10g |
$3069.0 | 2023-09-16 | ||
| eNovation Chemicals LLC | Y0993275-1g |
(S)-1-(4-chloro-3-methylphenyl)ethanamine |
943760-74-5 | 95% | 1g |
$650 | 2024-08-02 | |
| eNovation Chemicals LLC | D521295-1g |
(S)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE |
943760-74-5 | 97% | 1g |
$675 | 2024-05-24 |
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine Suppliers
(1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine
Chemical Profile of (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine (CAS No. 943760-74-5)
The compound (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine, identified by its CAS number 943760-74-5, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This chiral amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in drug discovery and development. The presence of both a chloro and a methyl substituent on the aromatic ring, coupled with the stereogenic center at the amine-bearing carbon, contributes to its unique chemical and pharmacological properties.
In recent years, the investigation of amine-based compounds has seen remarkable advancements, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The structural motif of (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine aligns well with this trend, as it incorporates features that are known to interact with various biological targets. Specifically, the chloro group can enhance lipophilicity, facilitating better blood-brain barrier penetration, while the methyl group introduces steric hindrance that can modulate binding affinity and selectivity.
The stereochemistry of this compound is another critical aspect. The (1S) configuration at the amine-bearing carbon suggests that the molecule exists as a specific enantiomer, which can have distinct pharmacological effects compared to its racemic counterpart. This enantioselectivity is a cornerstone in modern drug design, as it allows for the development of more potent and selective therapeutic agents with improved side-effect profiles.
Current research in medicinal chemistry has highlighted the importance of optimizing amine derivatives for their potential as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and enzyme substrates. The scaffold of (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine exhibits characteristics that make it a promising candidate for these applications. For instance, the chloro-substituted aromatic ring can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets, while the primary amine can engage in hydrogen bonding or form salt bridges.
Recent studies have demonstrated that analogs of this compound exhibit inhibitory activity against certain enzymes implicated in diseases such as cancer and neurodegeneration. Specifically, derivatives with similar structural features have shown promise in preclinical models by modulating key signaling pathways. The chloro and methyl groups are particularly noteworthy, as they have been shown to fine-tune binding interactions with target proteins, leading to enhanced efficacy and reduced toxicity.
The synthesis of (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine involves multi-step organic transformations that require precise control over reaction conditions to ensure high enantiomeric purity. Techniques such as asymmetric synthesis or chiral auxiliary-assisted methods are often employed to achieve the desired stereochemical outcome. The efficiency and scalability of these synthetic routes are crucial for translating laboratory findings into viable drug candidates.
In terms of pharmacokinetic properties, the lipophilicity and solubility profile of this compound are critical factors that influence its bioavailability and therapeutic efficacy. Computational modeling techniques, such as molecular docking and pharmacokinetic simulations, have been instrumental in predicting how modifications to the molecular structure can optimize these properties. By leveraging these tools, researchers can design derivatives with improved pharmacokinetic profiles without extensive experimental screening.
Furthermore, the environmental impact of synthesizing and handling such compounds is an increasingly important consideration in modern drug discovery. Green chemistry principles are being integrated into synthetic protocols to minimize waste generation and reduce hazardous byproducts. This approach not only aligns with regulatory requirements but also enhances sustainability in pharmaceutical manufacturing.
The potential applications of (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine extend beyond traditional therapeutic areas. For example, its structural features make it a suitable candidate for developing probes used in biochemical research to study enzyme mechanisms or receptor interactions. Such probes can provide valuable insights into disease pathogenesis and aid in identifying novel drug targets.
As our understanding of biological systems continues to evolve, so does our ability to design molecules like (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine with greater precision. Advances in genomics, proteomics, and bioinformatics have enabled high-throughput screening methods that allow for rapid identification of promising chemical scaffolds. These technologies are accelerating the drug discovery process by providing data-driven insights into molecular interactions.
In conclusion, the compound (1S)-1-(4-chloro-3-methylphenyl)ethan-1-amine (CAS No. 943760-74-5) represents a fascinating subject of study in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in ongoing efforts to develop novel therapeutics for various diseases. As research continues to uncover new applications and synthetic methodologies for this class of compounds, their significance in medicinal chemistry is likely to grow even further.
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